![molecular formula C25H22Cl2N4O4S B11647155 2-[N-(2,3-Dichlorophenyl)benzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11647155.png)
2-[N-(2,3-Dichlorophenyl)benzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide
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Overview
Description
2-[N-(2,3-Dichlorophenyl)benzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-Dichlorophenyl)benzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzenesulfonamide and pyrazolone derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and coupling reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,3-Dichlorophenyl)benzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[N-(2,3-Dichlorophenyl)benzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2,3-Dichlorophenyl)benzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[N-(2,3-Dichlorophenyl)benzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide shares structural similarities with other sulfonamide and pyrazolone derivatives.
Other similar compounds: include N-(2,3-dichlorophenyl)benzenesulfonamide and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H22Cl2N4O4S |
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Molecular Weight |
545.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C25H22Cl2N4O4S/c1-17-24(25(33)31(29(17)2)18-10-5-3-6-11-18)28-22(32)16-30(21-15-9-14-20(26)23(21)27)36(34,35)19-12-7-4-8-13-19/h3-15H,16H2,1-2H3,(H,28,32) |
InChI Key |
WNHPNDNNUUDPIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN(C3=C(C(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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